App-fubinaca

Description

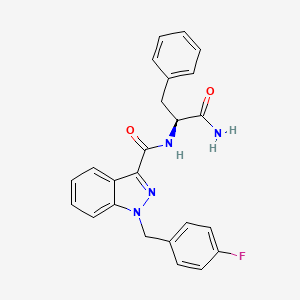

Structure

3D Structure

Properties

IUPAC Name |

N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN4O2/c25-18-12-10-17(11-13-18)15-29-21-9-5-4-8-19(21)22(28-29)24(31)27-20(23(26)30)14-16-6-2-1-3-7-16/h1-13,20H,14-15H2,(H2,26,30)(H,27,31)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXBEYFALIFOAG-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=NN(C3=CC=CC=C32)CC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)C2=NN(C3=CC=CC=C32)CC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501032568 | |

| Record name | APP-FUBINACA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501032568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185282-03-4 | |

| Record name | N-[(1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl]-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185282-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | App-fubinaca | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185282034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | APP-FUBINACA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501032568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APP-FUBINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW71LSK9DG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Profile of APP-FUBINACA: A Technical Guide to its Presumed Mechanism of Action on Cannabinoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific data on the specific mechanism of action of APP-FUBINACA is notably limited. This guide provides a comprehensive overview based on the available information for this compound and extrapolates from the well-documented pharmacology of its close structural analogs within the indazole-3-carboxamide class of synthetic cannabinoids, such as AB-FUBINACA and ADB-FUBINACA. All data derived from analogs should be interpreted with caution as direct experimental results for this compound are pending in the scientific literature.

Executive Summary

This compound is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide family. While its physiological and toxicological properties are not extensively characterized, available data suggests it interacts with the cannabinoid receptors CB1 and CB2. Preliminary findings indicate that this compound possesses a moderate binding affinity for the CB1 receptor. Structure-activity relationship studies of related compounds suggest that the phenylalaninamide (APP) moiety in this compound may lead to reduced potency and efficacy at the CB1 receptor, while potentially maintaining full agonism at the CB2 receptor. This profile distinguishes it from many other SCRAs that often exhibit high potency at both receptor subtypes. This guide summarizes the current understanding of this compound's interaction with cannabinoid receptors, drawing heavily on comparative data from its better-studied analogs to provide a foundational understanding for research and drug development professionals.

Quantitative Pharmacological Data

Due to the scarcity of specific quantitative data for this compound, this section presents the available data for this compound alongside that of its key structural analogs for comparative analysis.

Table 1: Cannabinoid Receptor Binding Affinities (Ki)

| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Reference |

| This compound | 708 | Not Reported | |

| AB-FUBINACA | 0.734 | 0.933 | |

| ADB-FUBINACA | 0.82 | Not Reported |

Note: Ki values represent the concentration of the ligand that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Table 2: Cannabinoid Receptor Functional Activity (EC50 and Emax)

| Compound | Assay Type | CB1 Receptor EC50 (nM) | CB1 Receptor Emax (%) | CB2 Receptor EC50 (nM) | CB2 Receptor Emax (%) | Reference |

| This compound | Not Tested | Not Reported | Not Reported | Not Reported | Not Reported | |

| AB-FUBINACA | cAMP Inhibition | 1.36 | Full Agonist | 1.95 | Full Agonist | |

| ADB-FUBINACA | β-arrestin 2 Recruitment | 0.69 | ~300 (vs. JWH-018) | 0.59 | Not Reported | |

| ADB-FUBINACA | CB1 Activation | 0.82 | 273.6 | Not Reported | Not Reported |

Note: EC50 is the concentration of a drug that gives a half-maximal response. Emax is the maximum response achievable by a drug. "Full Agonist" indicates that the compound is capable of producing a maximal response similar to the endogenous ligand.

Presumed Signaling Pathways

Synthetic cannabinoids, including presumably this compound, exert their effects primarily through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Activation of these receptors can also modulate ion channels and activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.

The Pharmacokinetics and Metabolism of APP-FUBINACA in Animal Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of APP-FUBINACA, a synthetic cannabinoid receptor agonist, derived from studies in animal models. Due to the limited availability of data specifically on this compound, this guide also incorporates findings from structurally similar analogs, such as AB-FUBINACA and AMB-FUBINACA, to provide a broader context for its anticipated metabolic fate and disposition.

Pharmacokinetic Profile

The in vivo disposition of synthetic cannabinoids is often characterized by rapid metabolism and clearance.[1] Studies on AB-FUBINACA in mice have shown that the compound has a short duration of action, with brain levels becoming undetectable within four hours of administration.[1] While specific quantitative pharmacokinetic parameters for this compound are not extensively documented in the public domain, the data from related compounds suggest a similar profile of rapid clearance.

Table 1: Summary of In Vivo Pharmacokinetic Studies of this compound and Related Synthetic Cannabinoids in Animal Models

| Compound | Animal Model | Dose & Route | Key Findings | Reference |

| AB-FUBINACA | Wistar Rats | 5 mg/kg, intraperitoneal (daily for 5 days) | Readily detected in urine at 3 hours post-injection, with levels decreasing to approximately 50% by 24 hours. | [2][3] |

| AB-FUBINACA | C57BL/6J Mice | 3 mg/kg, intraperitoneal | Brain levels were undetectable 4 hours post-injection, coinciding with the abatement of cannabimimetic effects. | [1] |

| AMB-FUBINACA | Sprague-Dawley Rats | Not specified | O-demethylation occurs rapidly. The parent compound and its O-demethyl metabolite show high bioaccumulation in the liver and were still detectable after 48 hours. | |

| APP-CHMINACA | Mice | 3 mg/kg, injection | The parent compound and its amide hydrolysis metabolite, along with hydroxylated products, were the most abundant substances in blood. |

Metabolic Pathways

The metabolism of synthetic cannabinoids is extensive, with the parent compound often being undetectable in urine samples a few hours after intake. Therefore, identifying the major metabolites is crucial for developing reliable analytical methods for detection. The primary metabolic routes for indazole-based synthetic cannabinoids like this compound involve hydrolysis, hydroxylation, and N-dealkylation.

Based on studies of structurally related compounds, the anticipated metabolic pathway for this compound in animal models is primarily driven by cytochrome P450 enzymes and potentially carboxylesterases. The main biotransformations observed for analogous compounds include:

-

Amide Hydrolysis: Cleavage of the amide bond is a common metabolic step.

-

Hydroxylation: Addition of hydroxyl groups can occur on various parts of the molecule, including the alkyl chain and the indazole ring.

-

N-dealkylation: Removal of the N-alkyl group is another observed metabolic reaction.

-

Glucuronidation: Conjugation with glucuronic acid is a common phase II metabolic pathway for synthetic cannabinoids.

References

- 1. The short-acting synthetic cannabinoid AB-FUBINACA induces physical dependence in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection and Characterization of the Effect of AB‐FUBINACA and Its Metabolites in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection and Characterization of the Effect of AB-FUBINACA and Its Metabolites in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of APP-FUBINACA in Common Laboratory Solvents

This guide provides a comprehensive overview of the solubility characteristics of APP-FUBINACA, a synthetic cannabinoid of interest to researchers, scientists, and drug development professionals. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing qualitative solubility information, detailed experimental protocols for determining solubility, and relevant biological pathway information.

Introduction to this compound

This compound is an indazole-based synthetic cannabinoid that is an analog of AB-FUBINACA, where an isopropyl group has been substituted with a phenylmethyl moiety.[1][2] As with other synthetic cannabinoids, it primarily acts as an agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[3] Understanding its solubility is crucial for a variety of research applications, including the preparation of stock solutions for in vitro and in vivo studies, analytical method development, and formulation for toxicological assessments.

Solubility of this compound

Table 1: Qualitative Solubility of this compound and Related Synthetic Cannabinoids

| Solvent | This compound | Related Compounds (e.g., ADB-FUBINACA, MDMB-FUBINACA) |

| Dimethyl Sulfoxide (DMSO) | Soluble[2] | Soluble[4] |

| Ethanol | - | Soluble |

| Methanol | - | Soluble |

| Dichloromethane (DCM) | - | Soluble |

| Acetone | - | Soluble |

| Acetonitrile | - | Used as a solvent for long-term storage solutions |

| Water | - | Low solubility/sparingly soluble in aqueous buffers |

Note: The table presents qualitative data. Researchers should experimentally determine quantitative solubility for their specific requirements.

Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of this compound, a standardized experimental protocol such as the shake-flask method is recommended. This method can be adapted for various solvents and detection techniques like UV-Vis spectroscopy or LC-MS.

3.1. Materials and Equipment

-

This compound (solid form)

-

Selected laboratory solvents (e.g., DMSO, ethanol, methanol, acetonitrile)

-

Analytical balance

-

Vortex mixer

-

Orbital shaker or overhead rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Glass vials

-

Pipettes

-

Spectrophotometer (UV-Vis) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

3.2. Procedure

-

Preparation of Supersaturated Solution:

-

Weigh a precise amount of this compound (e.g., 10 mg) into a glass vial.

-

Add a known volume of the desired solvent (e.g., 1 mL) to create a solution with a concentration higher than the expected solubility.

-

-

Equilibration:

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture using an orbital shaker or overhead rotator at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining particulates.

-

Prepare a series of dilutions of the filtered supernatant with the same solvent for analysis.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated UV-Vis spectrophotometer or an LC-MS system to determine the concentration of this compound.

-

The concentration of the undiluted, filtered supernatant represents the solubility of this compound in that solvent at the specified temperature.

-

3.3. Diagram of Experimental Workflow

Caption: Workflow for determining this compound solubility.

Signaling Pathway of this compound

This compound functions as an agonist at cannabinoid receptors, primarily CB1, which are G-protein coupled receptors (GPCRs). Upon binding, it initiates a cascade of intracellular events.

The activation of the CB1 receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Concurrently, this activation can stimulate other signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway, and promote the recruitment of β-arrestin, which can lead to receptor desensitization and internalization.

Caption: Simplified signaling pathway of this compound at the CB1 receptor.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, this guide provides the necessary qualitative information and a robust experimental framework for researchers to determine these values in their own laboratory settings. Understanding the solubility and the biological activity of this compound is fundamental for the accurate design and interpretation of scientific studies involving this synthetic cannabinoid.

References

The Unstable Profile of a Designer Drug: A Technical Guide to the Thermal Stability and Degradation of APP-FUBINACA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the thermal stability and degradation profile of APP-FUBINACA, a synthetic cannabinoid receptor agonist (SCRA). Due to a lack of direct studies on the thermal degradation of this compound, this paper also draws upon data from its close structural analogs, namely AB-FUBINACA, ADB-FUBINACA, and AMB-FUBINACA, to infer potential degradation pathways. Furthermore, the established metabolic degradation of this compound in biological systems is detailed.

Introduction to this compound

This compound is an indazole-based synthetic cannabinoid that has been identified in forensic casework. Like other SCRAs, it is designed to mimic the effects of THC, the primary psychoactive component of cannabis, by binding to and activating cannabinoid receptors in the brain. The clandestine nature of its production and distribution raises significant public health concerns due to the unknown pharmacological and toxicological profiles of the parent compound and its potential degradation products. Understanding the stability and degradation of this compound is crucial for forensic identification, toxicological analysis, and the development of effective public health responses.

Stability of this compound and its Analogs in Biological Matrices

While specific data on the stability of this compound in biological samples is limited, studies on its close analogs provide valuable insights. Generally, synthetic cannabinoids are more stable when stored at lower temperatures.

Table 1: Stability of this compound Analogs in Biological Samples

| Compound | Matrix | Storage Condition | Stability | Citation |

| AB-FUBINACA | Blood | Room Temperature | Stable | |

| 4°C | Stable | |||

| -20°C | Stable | |||

| ADB-FUBINACA | Plasma | Room Temperature (20°C) | Stable for 315 days | |

| 4°C | Stable for 105 days | |||

| -20°C | Stable for 105 days | |||

| Three freeze/thaw cycles | Unstable | |||

| MMB-FUBINACA, 5F-MDMB-PINACA, 5F-MDMB-PICA | Blood | Room Temperature or Refrigerated | Unstable | |

| Freezer | Considerably more stable |

These findings suggest that this compound is likely to be most stable in biological samples when stored frozen and may be susceptible to degradation with repeated freeze-thaw cycles.

Thermal Degradation Profile (Hypothesized)

Direct studies on the thermal degradation of this compound are not currently available in scientific literature. However, research on the pyrolysis of other carboxamide-type synthetic cannabinoids, such as AMB-FUBINACA and MDMB-FUBINACA, provides a basis for predicting its thermal degradation products. When smoked, these compounds are subjected to high temperatures, leading to the formation of various degradants.

Table 2: Potential Thermal Degradation Products of this compound (Hypothesized based on Analogs)

| Degradation Product | Formation Pathway | Potential Health Risks | Citation (for Analogs) |

| 1-(4-fluorobenzyl)-1H-indazole | Cleavage of the amide bond | Unknown | |

| 1-(4-fluorobenzyl)-1H-indazole-3-carbonitrile | Dehydration of the primary amide | Unknown | |

| 1-(4-fluorobenzyl)-1H-indazole-3-carboxamide | Cleavage of the bond to the amino acid moiety | Unknown | |

| Cyanide | Thermolytic liberation at high temperatures (>400°C) | Highly toxic |

The thermal degradation of this compound likely proceeds through the cleavage of its less stable bonds, particularly the amide linkages. At the high temperatures associated with smoking, the molecule is expected to fragment, potentially forming a stable indazole core and various side-chain derivatives. The formation of highly toxic compounds like cyanide is a significant concern.

Metabolic Degradation Profile

The metabolism of this compound has been investigated, and several metabolites have been identified in biological samples. Metabolism represents a form of biological degradation, and understanding these pathways is critical for detecting and confirming exposure. The primary metabolic transformations include amide hydrolysis and hydroxylation.

Table 3: Identified Metabolites of this compound

| Metabolite | Metabolic Pathway | Biomarker Potential | Citation |

| 4-HO-APP-BINACA | Hydroxylation | Prominent metabolite in blood | |

| APP-BINACA 3-phenylpropanoic acid | Amide hydrolysis | Abundant in urine | |

| Amide hydrolysis and hydroxylation metabolites | Amide hydrolysis and hydroxylation | Abundant in urine |

The metabolic pathway of this compound involves enzymatic processes in the body, primarily in the liver, that modify the parent compound to facilitate its excretion.

Experimental Protocols

The identification and characterization of this compound and its degradation products rely on sophisticated analytical techniques.

Analysis of Biological Samples

-

Sample Preparation: Supported liquid extraction (SLE) is a common method for extracting synthetic cannabinoids and their metabolites from biological matrices like blood and urine.

-

Analytical Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific detection and quantification of these compounds. High-resolution mass spectrometry (LC-QTOF-MS) is also used for the identification of unknown metabolites and degradation products.

Thermal Degradation Studies (General Protocol for Analogs)

-

Pyrolysis: A sample of the synthetic cannabinoid is heated to controlled high temperatures (e.g., 400-800°C) to simulate smoking.

-

Analytical Technique: Gas chromatography-mass spectrometry (GC-MS) is typically used to separate and identify the volatile degradation products.

Methodological & Application

Application Note and Protocol for the Detection of ADB-FUBINACA in Urine by GC-MS

This document provides a detailed protocol for the detection and quantification of ADB-FUBINACA and its metabolites in human urine samples using Gas Chromatography-Mass Spectrometry (GC-MS). This method is intended for researchers, scientists, and professionals in the field of drug development and forensic toxicology.

Introduction

ADB-FUBINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid that has been identified in numerous forensic cases. Due to its extensive metabolism in the body, the parent compound is often not detectable in urine. Therefore, the detection of its metabolites is crucial for confirming intake. This protocol outlines the necessary steps for sample preparation, including enzymatic hydrolysis and extraction, derivatization, and subsequent analysis by GC-MS.

Experimental Protocol

The following protocol is a comprehensive procedure for the analysis of ADB-FUBINACA and its metabolites in urine.

Sample Preparation

Urine samples require pretreatment to release conjugated metabolites and extract the analytes of interest.

a. Enzymatic Hydrolysis:

-

To a 2.5 mL urine sample, add a solution containing β-glucuronidase.[1]

-

Incubate the mixture to ensure the cleavage of glucuronide conjugates.

b. Liquid-Liquid Extraction (LLE):

-

Following hydrolysis, adjust the pH of the sample to 8-9 using aqueous ammonia.[2]

-

Add 10 mL of an appropriate extraction solvent, such as ethyl acetate, and vortex for several minutes.[2]

-

Centrifuge the sample to separate the organic and aqueous layers.[2]

-

Carefully transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature of approximately 45°C.[2]

Derivatization

To improve the volatility and thermal stability of the analytes for GC-MS analysis, a derivatization step is necessary. Silylation is a common technique used for cannabinoids.

-

Reconstitute the dried extract in a suitable solvent.

-

Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

GC-MS Analysis

The derivatized sample is now ready for injection into the GC-MS system.

a. Gas Chromatography (GC) Conditions:

-

GC System: Agilent 6890 or similar.

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or a similar non-polar capillary column.

-

Carrier Gas: Helium with a constant flow rate.

-

Inlet Temperature: 265°C.

-

Injection Volume: 1-2 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature of 60°C, hold for 0.5 minutes.

-

Ramp at 35°C/minute to 340°C.

-

Hold at 340°C for 6.5 minutes.

-

b. Mass Spectrometry (MS) Conditions:

-

MS System: Agilent 5973 or similar.

-

Ionization Mode: Electron Impact (EI).

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: 40-550 m/z.

-

Data Acquisition: Full scan or selected ion monitoring (SIM) for increased sensitivity.

Quantitative Data Summary

The following table summarizes the quantitative data for the detection of synthetic cannabinoids, including ADB-FUBINACA, from various studies. It is important to note that limits of detection (LOD) and quantification (LOQ) can vary depending on the specific metabolite being targeted and the analytical method used.

| Analyte | Matrix | Method | LOD | LOQ | Linearity Range | Reference |

| ADB-FUBINACA | Rat Urine | LC-MS/MS | - | 0.1 ng/mL | 0.05-10 ng/mL | |

| AB-FUBINACA | Blood | GC-MS | - | - | - | |

| AMB-FUBINACA | Urine | GC-MS | - | - | - | |

| MDMB-4en-PINACA | Hair | GC-MS/MS | 10 pg/mg | 20 pg/mg | 20-20000 pg/mg | |

| ADB-BUTINACA | Hair | GC-MS/MS | 10 pg/mg | 20 pg/mg | 20-20000 pg/mg |

Experimental Workflow Diagramdot

References

LC-MS/MS method for quantification of App-fubinaca metabolites

An LC-MS/MS method for the sensitive and selective quantification of APP-FUBINACA metabolites is critical for forensic toxicology, clinical diagnostics, and drug metabolism studies. This compound, a synthetic cannabinoid, undergoes extensive metabolism in the body, making the parent compound often undetectable in biological samples after a short period. Therefore, monitoring its metabolites is essential for confirming exposure. This application note details a robust protocol for the extraction and quantification of key this compound metabolites in urine using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Proposed Metabolic Pathway of this compound

Synthetic cannabinoids are typically metabolized rapidly. The primary metabolic pathways for indazole-based synthetic cannabinoids like this compound involve hydrolysis and oxidation. The proposed major biotransformation for this compound is the hydrolysis of the terminal amide group to form the corresponding carboxylic acid metabolite. Other potential pathways include hydroxylation on the indazole ring or alkyl chain. Monitoring for these metabolites is crucial as they are likely the most abundant and long-term markers of intake.

Experimental Protocol

This protocol outlines the procedure for sample preparation, LC-MS/MS analysis, and method validation for the quantification of this compound metabolites in urine.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is employed to clean up the urine matrix and concentrate the analytes of interest, leading to higher sensitivity and reduced matrix effects.

-

Sample Pre-treatment : To 2 mL of urine, add 1 mL of β-glucuronidase solution in acetate buffer (pH 5.0).

-

Hydrolysis : Incubate the mixture at 60°C for 3 hours to hydrolyze glucuronide conjugates.

-

Centrifugation : Allow samples to cool, then centrifuge for 5 minutes at 5000 rpm to pellet any precipitates.

-

SPE Column Conditioning : Condition a polymeric reversed-phase SPE cartridge by washing sequentially with 2 mL of methanol and 2 mL of deionized water.

-

Sample Loading : Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Washing : Wash the cartridge with 2 mL of a 10% methanol in water solution to remove polar interferences.

-

Elution : Elute the analytes with 2 mL of methanol.

-

Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile).

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Solid-Phase Extraction of APP-FUBINACA from Biological Matrices: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

APP-FUBINACA is a potent synthetic cannabinoid that poses a significant challenge for toxicological analysis due to its complex metabolism and low concentrations in biological samples. Accurate and reliable detection methods are crucial for forensic investigations, clinical toxicology, and in the development of potential therapeutic interventions. Solid-phase extraction (SPE) has emerged as a robust and widely adopted technique for the extraction and clean-up of this compound and its metabolites from complex biological matrices such as blood, urine, and hair prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and experimental protocols for the SPE of this compound from various biological matrices.

Mechanism of Action: CB1 Receptor Signaling

This compound is a potent agonist of the cannabinoid receptor 1 (CB1), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Its binding to the CB1 receptor initiates a signaling cascade that primarily involves the adenylyl cyclase-inhibiting heterotrimeric G protein Gi. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Concurrently, the activation of G protein-gated inwardly-rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels (VGCCs) occur, leading to a reduction in neuronal excitability.

Caption: this compound CB1 Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize quantitative data for the solid-phase extraction of this compound and other synthetic cannabinoids from various biological matrices. These values are dependent on the specific SPE sorbent, protocol, and analytical instrumentation used.

Table 1: SPE Recovery and Matrix Effects for Synthetic Cannabinoids in Urine

| Analyte | SPE Sorbent | Recovery (%) | Matrix Effect (%) | Reference |

| Synthetic Cannabinoids (Panel) | Styre Screen® HLD | 85 - 110 | Not specified | |

| Synthetic Cannabinoids (Panel) | Waters Oasis HLB | 92.0 - 106.8 | 93.4 - 118.0 | |

| Synthetic Cannabinoid Metabolites | Reversed Phase Silica (phenyl) | 43 - 97 | 81 - 185 |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) in Biological Matrices

| Analyte | Matrix | LOD | LOQ | Reference |

| Synthetic Cannabinoid Metabolites | Urine | 0.025 - 0.5 ng/mL | Not specified | |

| 11 Synthetic Cannabinoids | Rat Urine | Not specified | 0.01 - 0.1 ng/mL | |

| 29 Synthetic Cannabinoids and Metabolites | Human Hair | 0.5 - |

Troubleshooting & Optimization

Improving App-fubinaca extraction efficiency from blood samples

Welcome to the technical support center for the analysis of App-fubinaca and related synthetic cannabinoids in blood samples. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency and accuracy of their extraction and analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from blood samples?

A1: The most prevalent and effective methods for extracting this compound and other synthetic cannabinoids from blood include Supported Liquid Extraction (SLE), Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation. Each method offers distinct advantages regarding recovery, cleanliness of the extract, and workflow efficiency.

Q2: How should blood samples containing this compound be stored to ensure stability?

A2: To ensure the stability of this compound and its metabolites, it is highly recommended to store blood samples frozen (at -20°C or lower). Studies have shown that some synthetic cannabinoids, including this compound, can degrade at room temperature or refrigerated conditions. Repeated freeze-thaw cycles should also be avoided as they can lead to the degradation of the analyte.

Q3: Why is it important to analyze for this compound metabolites in addition to the parent compound?

A3: this compound is extensively metabolized in the body, and the parent compound may only be present in low concentrations or be entirely absent in blood samples, especially after a certain period post-consumption. Therefore, analyzing for its metabolites is crucial for confirming exposure and obtaining accurate toxicological findings. The acidic metabolites, in particular, have been found to be stable in blood.

Q4: What are "matrix effects," and how can they impact the analysis of this compound?

A4: Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix (e.g., blood). This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification. To minimize matrix effects, it is essential to use an effective extraction method that provides a clean extract and to utilize an internal standard that behaves similarly to the analyte.

Q5: Which analytical technique is most commonly used for the final detection and quantification of this compound?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely employed technique for the sensitive and selective detection and quantification of this compound and its metabolites in blood samples. Gas chromatography-mass spectrometry (GC-MS) can also be used, but may require derivatization for some compounds.

Troubleshooting Guides

Issue 1: Low Recovery of this compound

| Possible Cause | Suggested Solution |

| Inefficient Extraction Method | Consider switching to a more robust method like Supported Liquid Extraction (SLE), which has been shown to provide good recoveries for synthetic cannabinoids. |

| Incorrect pH during Extraction | Optimize the pH of the sample and extraction solvents. For LLE, adjusting the pH of the aqueous phase can significantly improve the partitioning of this compound into the organic solvent. |

| Analyte Degradation | Ensure proper sample storage at -20°C or below and minimize freeze-thaw cycles. Prepare samples for extraction promptly after thawing. |

| Insufficient Solvent Volume | Ensure the volume of the extraction solvent is adequate to ensure complete extraction. Follow validated protocols for solvent-to-sample ratios. |

| Incomplete Elution from SPE Cartridge | Use the recommended elution solvent and volume for the specific SPE cartridge. Ensure the cartridge does not dry out before the elution step. |

Issue 2: High Matrix Effects and Poor Data Quality

| Possible Cause | Suggested Solution |

| Co-elution of Interfering Substances | Optimize the chromatographic conditions (e.g., gradient, column chemistry) to improve the separation of this compound from matrix components. |

| Inadequate Sample Cleanup | Employ a more rigorous extraction method such as SPE, which is known for providing cleaner extracts compared to protein precipitation. |

| Use of an Inappropriate Internal Standard | Utilize a stable isotope-labeled internal standard for this compound to effectively compensate for matrix effects and variations in extraction recovery. |

| Contamination from Labware | Ensure all glassware and plasticware are thoroughly cleaned and rinsed with high-purity solvents to avoid contamination. |

Experimental Protocols & Data

Method Comparison

The following table summarizes the performance of different extraction methods for synthetic cannabinoids, including this compound, from blood samples.

| Extraction Method | Typical Recovery Rate | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | References |

| Supported Liquid Extraction (SLE) | >60% | 0.01 - 0.5 ng/mL | 0.1 - 10 ng/mL | Fast workflow, high throughput, clean extracts | |

| Liquid-Liquid Extraction (LLE) | Variable | ~0.1 ng/mL | ~0.2 ng/mL | Simple, low cost | |

| Solid-Phase Extraction (SPE) | >74% | Variable | Variable | High selectivity, very clean extracts | |

| Protein Precipitation | Variable | Variable | Variable | Simple, fast, requires minimal solvent |

Detailed Methodologies

Supported Liquid Extraction (SLE) Protocol

This protocol is a general guideline based on commonly used SLE procedures for synthetic cannabinoids.

Materials:

-

Whole blood sample

-

Internal Standard (IS) solution

-

Deionized water or buffer (e.g., 100 mM sodium acetate, pH 5.0)

-

ISOLUTE® SLE+ cartridge or similar

-

Elution solvent (e.g., Ethyl Acetate, Hexane, or a mixture)

-

Collection tubes

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solvent (e.g., mobile phase)

Procedure:

-

Sample Pre-treatment: To 200 µL of whole blood, add 20 µL of the internal standard working solution. Add 200 µL of buffer and vortex for 10 seconds.

-

Loading: Load the pre-treated sample onto the SLE+ cartridge and apply a short pulse of vacuum or positive pressure to initiate flow. Allow the sample to absorb for 5 minutes.

-

Elution: Add the elution solvent to the cartridge in one or two aliquots (e.g., 2 x 700 µL of methyl tert-butyl ether). Allow the solvent to flow through the cartridge under gravity into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 30-40°C.

-

Reconstitution: Reconstitute the dried extract in an appropriate volume of reconstitution solvent (e.g., 80 µL of 50:50 water:methanol), vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is based on a published method for the extraction of synthetic cannabinoids from blood.

Materials:

-

Whole blood sample (2 mL)

-

Saturated ammonium sulfate solution (5

App-fubinaca reference standard purity and degradation issues

This technical support center provides troubleshooting guidance and frequently asked questions regarding the purity and degradation of APP-FUBINACA reference standards. It is intended for researchers, scientists, and drug development professionals using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of an this compound reference standard?

A1: Commercial this compound reference standards are typically supplied with a high degree of purity. You should always refer to the Certificate of Analysis (CoA) provided by the manufacturer for the specific purity of your lot. Generally, purities are in the range of ≥98% to ≥99.0%.

Q2: How should I store my this compound reference standard to minimize degradation?

A2: To ensure the stability of your this compound reference standard, it is recommended to store it at -20°C. The compound is typically supplied as a neat solid or in a solution, and the manufacturer's storage recommendations on the product datasheet should always be followed. For solutions, ensure the solvent is appropriate and the container is sealed tightly to prevent evaporation and contamination.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation studies on this compound are not extensively published, based on its chemical structure and the known metabolic pathways of similar synthetic cannabinoids like ADB-FUBINACA, the primary degradation pathways are likely to involve hydrolysis of the amide linkages and hydroxylation. Exposure to high temperatures, extreme pH, and certain solvents can accelerate these processes.

Q4: I am seeing unexpected peaks in my analytical run. Could these be degradation products?

A4: Yes, the appearance of unexpected peaks during analysis can be an indication of degradation. The most common degradation products would likely result from the cleavage of the amide bonds. To confirm, you would need to perform structural elucidation of the unknown peaks, for example, by using high-resolution mass spectrometry.

Q5: Can the solvent I use affect the stability of the this compound reference standard?

A5: Yes, the choice of solvent can impact the stability of your reference standard. Protic solvents, especially under non-neutral pH conditions, can facilitate the hydrolysis of the amide bonds. It is advisable to use aprotic solvents for long-term storage of solutions. If you must use a protic solvent, prepare fresh solutions for your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound reference standards.

Issue 1: Lower than expected purity observed in a new reference standard.

-

Possible Cause 1: Improper handling during preparation for analysis.

-

Troubleshooting Step: Review your sample preparation procedure. Ensure that the solvent used is of high purity and that all labware is clean and dry. Prepare a fresh sample and re-analyze.

-

-

Possible Cause 2: Degradation during shipping.

-

Troubleshooting Step: Check the packaging for any signs of damage or exposure to extreme temperatures during transit. Contact the supplier's technical support with your lot number and analytical data.

-

Issue 2: Gradual decrease in purity over time.

-

Possible Cause 1: Inappropriate storage conditions.

-

Troubleshooting Step: Verify that the reference standard is stored at the recommended temperature (-20°C) and protected from light. If stored as a solution, check for solvent evaporation.

-

-

Possible Cause 2: Hydrolytic degradation.

-

Troubleshooting Step: The amide bonds in this compound are susceptible to hydrolysis. If the standard is in solution, consider preparing fresh solutions more frequently, especially if using protic solvents.

-

Issue 3: Inconsistent analytical results.

-

Possible Cause 1: Thermal degradation in the analytical instrument.

-

Troubleshooting Step: For Gas Chromatography (GC)-based methods, the high temperatures of the injection port can cause degradation of thermally labile compounds like some synthetic cannabinoids. Consider using a lower injection temperature or a more gentle analytical technique like Liquid Chromatography (LC).

-

-

Possible Cause 2: Non-homogeneity of the sample.

-

Troubleshooting Step: If the reference standard is a solid, ensure it is thoroughly mixed before weighing. If it is a solution, ensure it is completely dissolved and vortexed before taking an aliquot.

-

Data Presentation

Table 1: Purity of Commercially Available this compound Reference Standards

| Supplier | Purity Specification |

| Supplier A | ≥99.0% |

| Supplier B | ≥98% |

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Standard Preparation:

-

Accurately weigh approximately 1 mg of the this compound reference standard.

-

Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

-

Perform serial dilutions to prepare working standards at appropriate concentrations for your instrument's linear range.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 210 nm and 280 nm.

-

-

Analysis:

-

Inject the prepared standard solution.

-

Integrate the peak area of this compound and any impurity peaks.

-

Calculate the purity as the percentage of the main peak area relative to the total peak area.

-

Visualizations

Caption: Experimental Workflow for Purity Assessment.

Validation & Comparative

A Comparative Guide to the Metabolism of APP-FUBINACA and AMB-FUBINACA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro metabolism of two synthetic cannabinoid receptor agonists (SCRAs), APP-FUBINACA (also known as 5F-APP-PICA) and AMB-FUBINACA. The information presented is based on data from scientific literature and is intended to assist researchers in understanding the metabolic fate of these compounds.

Introduction

This compound and AMB-FUBINACA are potent indazole-3-carboxamide based synthetic cannabinoids. While sharing a common structural scaffold, their differing terminal functional groups—a primary amide for this compound and a methyl ester for AMB-FUBINACA—lead to distinct metabolic pathways. Understanding these differences is crucial for the development of analytical methods for their detection and for assessing their toxicological profiles. This guide summarizes their primary metabolic routes, the enzymes involved, and key metabolites, supported by experimental data and detailed protocols.

Data Presentation

Table 1: Comparative Summary of In Vitro Metabolism

| Feature | This compound (5F-APP-PICA) | AMB-FUBINACA |

| Primary Metabolic Organ | Liver | Liver |

| Primary In Vitro System | Human Liver Microsomes (HLM), Human Hepatocytes | Human Liver Microsomes (HLM), Recombinant Carboxylesterases |

| Primary Metabolic Pathway | Amide Hydrolysis, Hydroxylation, Defluorination | Ester Hydrolysis |

| Primary Metabolizing Enzyme(s) | Cytochrome P450 (CYP) enzymes | Carboxylesterase 1 (CES1)[1] |

| Major Metabolite(s) | This compound carboxylic acid, Hydroxylated metabolites, Defluorinated metabolites[2][3] | AMB-FUBINACA carboxylic acid[1] |

| Metabolic Half-life (in HLM) | Not explicitly reported, but described as extensively metabolized. | Extremely rapid, ~0.21 minutes (12.6 seconds)[4] |

Table 2: Major Phase I Metabolites Identified in In Vitro Studies

| Metabolite | Biotransformation | This compound (5F-APP-PICA) | AMB-FUBINACA |

| M1 | Amide/Ester Hydrolysis | This compound carboxylic acid | AMB-FUBINACA carboxylic acid |

| M2 | Monohydroxylation (Pentyl Chain) | Identified | Identified |

| M3 | Monohydroxylation (Indole/Indazole Ring) | Identified | Identified |

| M4 | Monohydroxylation (Benzyl Moiety) | Identified | Not a primary reported pathway |

| M5 | Defluorination and Hydroxylation | Identified as a primary biotransformation | Not applicable |

| M6 | N-Dealkylation | Identified | Identified |

| M7 | Carboxylation (Pentyl Chain) | Identified | Identified |

Metabolic Pathways

The metabolic pathways of this compound and AMB-FUBINACA show significant divergence primarily due to their different head groups. AMB-FUBINACA undergoes rapid ester hydrolysis, a reaction predominantly mediated by non-CYP enzymes. In contrast, this compound is subject to a broader range of Phase I reactions catalyzed by CYP enzymes.

AMB-FUBINACA Metabolic Pathway

AMB-FUBINACA is characterized by its extremely rapid metabolism in human liver microsomes, primarily through the hydrolysis of its methyl ester group to form AMB-FUBINACA carboxylic acid. This reaction is mainly catalyzed by Carboxylesterase 1 (CES1) and is largely independent of the CYP450 system. Other minor metabolic pathways for AMB-FUBINACA include hydroxylation on the indazole ring and pentyl side chain, as well as N-dealkylation.

This compound (5F-APP-PICA) Metabolic Pathway

The metabolism of this compound is more complex, involving several CYP450-mediated reactions. The primary metabolic pathways include amide hydrolysis to form the corresponding carboxylic acid, hydroxylation at various positions (indole ring, benzyl group, and pentyl side chain), and defluorination of the pentyl chain, often coupled with hydroxylation. N-dealkylation and further oxidation to a carboxypentyl metabolite also occur.

Experimental Protocols

The following are generalized protocols for the in vitro metabolism studies of synthetic cannabinoids using human liver microsomes and analysis by LC-MS/MS. These protocols are based on methodologies reported in the scientific literature for similar compounds.

In Vitro Incubation with Human Liver Microsomes (HLM)

This protocol outlines the procedure for incubating a synthetic cannabinoid with HLM to generate Phase I metabolites.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Test compound (this compound or AMB-FUBINACA)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl2)

-

Cold acetonitrile or methanol (for quenching)

-

Incubator or water bath at 37°C

-

Centrifuge

Procedure:

-

Preparation: Prepare stock solutions of the test compound and NADPH regenerating system.

-

Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLMs, and MgCl2.

-

Pre-incubation: Pre-incubate the mixture at 37°C for approximately 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., with aliquots taken at 0, 5, 15, 30, and 60 minutes).

-

Termination: Terminate the reaction at each time point by adding an equal volume of cold acetonitrile or methanol to precipitate the microsomal proteins.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Sample Collection: Transfer the supernatant containing the parent compound and its metabolites to a new tube for analysis.

LC-MS/MS Analysis for Metabolite Identification

This protocol provides a general framework for the analysis of in vitro metabolism samples to identify metabolites.

Instrumentation:

-

Ultra-high-performance liquid chromatography (UHPLC) system

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Chromatographic Conditions (Typical):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid

-

Gradient: A suitable gradient elution to separate the parent compound from its more polar metabolites.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40°C

Mass Spectrometry Conditions (Typical):

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Scan Mode: Full scan for initial screening, followed by data-dependent MS/MS (product ion scanning) for structural elucidation of potential metabolites.

-

Data Analysis: Metabolite identification is performed using software that can predict potential biotransformations and compare the MS/MS fragmentation patterns of the metabolites with that of the parent compound.

Conclusion

The comparative metabolism of this compound and AMB-FUBINACA highlights the critical role of the terminal functional group in determining the metabolic fate of synthetic cannabinoids. AMB-FUBINACA's metabolism is dominated by rapid, CES1-mediated ester hydrolysis, making its carboxylic acid metabolite the primary biomarker of exposure. In contrast, this compound undergoes more complex, CYP450-mediated metabolism, leading to a wider array of metabolites including the corresponding carboxylic acid, as well as hydroxylated and defluorinated products. These differences have significant implications for analytical testing strategies and toxicological risk assessment. The provided experimental protocols offer a foundation for researchers to conduct their own in vitro metabolism studies of these and other novel psychoactive substances. Further research, particularly generating quantitative comparative data, is needed to fully elucidate the pharmacokinetics and potential for drug-drug interactions of these compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Phase I metabolism of synthetic cannabinoid receptor agonist PX-1 (5F-APP-PICA) via incubation with human liver microsomes and UHPLC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Study of the Metabolic Profiles of "Indazole-3-Carboxamide" and "Isatin Acyl Hydrazone" (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.